![molecular formula C12H16 B142065 Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane], (1-alpha-,2-ba-,4-ba-,6-alpha-,7-ba-,9-b CAS No. 147085-41-4](/img/structure/B142065.png)
Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane], (1-alpha-,2-ba-,4-ba-,6-alpha-,7-ba-,9-b
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane], also known as 1-alpha-,2-ba-,4-ba-,6-alpha-,7-ba-,9-b, is a complex organic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. 3.1.02,4.07,9]decane].
Mécanisme D'action
The mechanism of action of Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] is not fully understood, but it is believed to involve the modulation of ion channels and the inhibition of enzymes involved in cell proliferation. Additionally, Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] has been shown to induce apoptosis in cancer cells, which could be a potential mechanism for its antitumor activity.
Effets Biochimiques Et Physiologiques
Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] has been shown to exhibit antiviral activity against herpes simplex virus and antibacterial activity against Staphylococcus aureus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] is its unique structure, which makes it an attractive target for drug development. Additionally, Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] has been shown to exhibit potent biological activity at relatively low concentrations, which could be useful in the development of new therapeutics. However, one of the limitations of Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] is its complex synthesis method, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for the study of Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane]. One area of interest is the development of new drugs based on the structure of Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane]. Additionally, further research is needed to fully understand the mechanism of action of Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] and its potential applications in the treatment of various diseases. Finally, more efficient and scalable synthesis methods for Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] could be developed to facilitate its use in laboratory experiments and drug development.
Conclusion:
In conclusion, Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] is a complex organic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. It has been extensively studied for its biological activities, including antitumor, antiviral, and antibacterial properties, as well as its ability to modulate ion channels. While there are limitations to its use in laboratory experiments, the development of new drugs based on Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] and further research into its mechanism of action could lead to new treatments for various diseases.
Méthodes De Synthèse
Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] can be synthesized through a variety of methods, including the Diels-Alder reaction, radical cyclization, and photochemical cycloaddition. The most commonly used method is the Diels-Alder reaction, which involves the reaction between a cyclopentadiene and a dienophile. This reaction leads to the formation of a spirocyclic compound that can be further modified to obtain Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane].
Applications De Recherche Scientifique
Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. Additionally, Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] has been investigated for its ability to modulate ion channels, which could be useful in the treatment of various neurological disorders.
Propriétés
Numéro CAS |
147085-41-4 |
|---|---|
Nom du produit |
Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane], (1-alpha-,2-ba-,4-ba-,6-alpha-,7-ba-,9-b |
Formule moléculaire |
C12H16 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
spiro[cyclopropane-1,10'-tetracyclo[4.3.1.02,4.07,9]decane] |
InChI |
InChI=1S/C12H16/c1-2-12(1)10-4-6-3-7(6)11(12)9-5-8(9)10/h6-11H,1-5H2 |
Clé InChI |
FYDSNZCHHOHBAL-UHFFFAOYSA-N |
SMILES |
C1CC12C3CC4CC4C2C5C3C5 |
SMILES canonique |
C1CC12C3CC4CC4C2C5C3C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



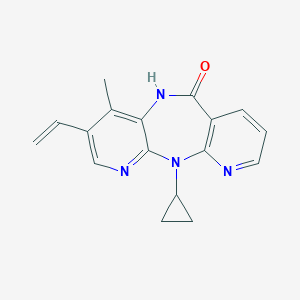
![8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B141985.png)
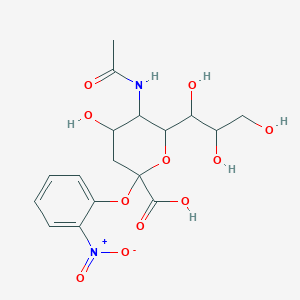
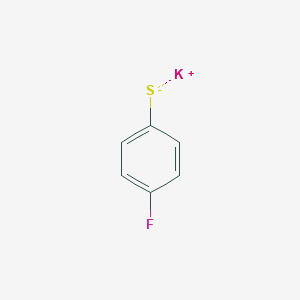
![N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide](/img/structure/B141991.png)
![2-Chloro-N-[2-(cyclopropylamino)-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B141993.png)
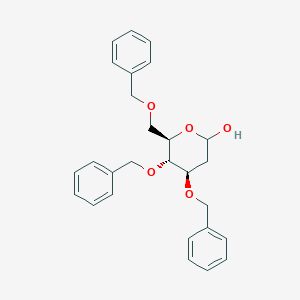
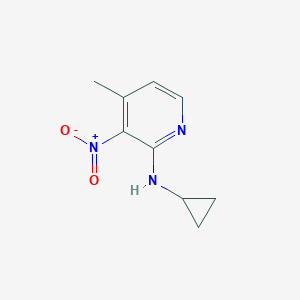
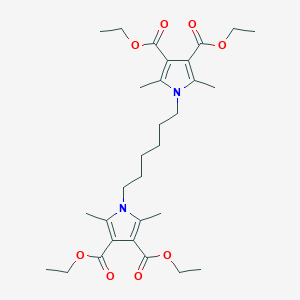
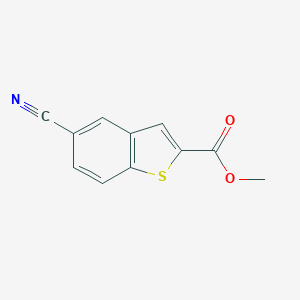

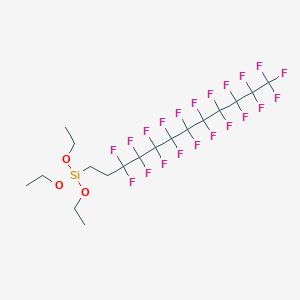
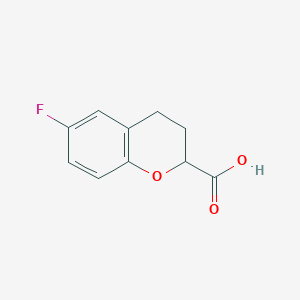
![2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone](/img/structure/B142022.png)